n-甲基-d-缬氨

描述

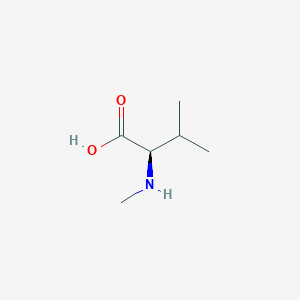

n-Methyl-d-valine is a derivative of the amino acid valine, where a methyl group is added to the nitrogen atom of the amino acid. This modification is known to impact the physical and chemical properties of the amino acid, such as solubility, lipophilicity, and conformational stability. N-Methyl amino acids are commonly found in nonribosomal peptides (NRPs), which are a class of natural products with a wide range of biological activities and therapeutic applications. The incorporation of n-Methyl-d-valine into peptides can increase their conformational rigidity, membrane permeability, and resistance to proteolytic degradation, making them desirable for drug development .

Synthesis Analysis

The synthesis of n-Methyl-d-valine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of N-docosanoyl-l-valine-2-(2-methyl)-n-heptadecylamide, a derivative of n-Methyl-d-valine, has been described for use as a stationary phase in gas-liquid chromatography. This compound shows excellent stereoselectivity for the resolution of optical isomers of various classes of compounds . Another study demonstrates the synthesis of chiral complexes using a derivative of valine, which could potentially involve n-Methyl-d-valine as a ligand for the preparation of such complexes .

Molecular Structure Analysis

The molecular structure of n-Methyl-d-valine derivatives can be analyzed using techniques such as X-ray diffraction and solid-state NMR. For example, the crystal structure of N-(methyl 3,4,6-tri-O-acetyl-2-amino-2-deoxy-β-D-glucopyranoside)-N'Carbamoyl-D-valine ethyl ester has been established, revealing the presence of intermolecular hydrogen bonds and confirming the anti-Z,Z conformation of the urea moiety . These structural analyses are crucial for understanding the interactions and conformations that n-Methyl-d-valine derivatives can adopt.

Chemical Reactions Analysis

n-Methyl-d-valine can participate in various chemical reactions, particularly in the formation of peptides and complexes. The ribosomal synthesis of N-methyl peptides, for example, involves the incorporation of N-methyl amino acids like N-methyl-d-valine into peptides, which can be achieved by supplementing a translation system with chemically methylated tRNA . Additionally, the reaction of valine derivatives with organoelement halides can lead to the formation of hypercoordinated complexes, which may also apply to n-Methyl-d-valine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of n-Methyl-d-valine and its derivatives have been studied using computational methods such as density functional theory (DFT). N-Methylation has been shown to significantly improve the oral bioavailability, lipophilicity, and aqueous solubility of peptide-based drug structures. The clogP values of N-methylated peptides are higher than those of native compounds, indicating increased lipophilicity. N-Methylation also affects the solubility, polarizability, dipole moment, and the cis/trans amide energy barrier, which are all important factors in drug design and development .

科学研究应用

1. 在抗生素生物合成中的作用

n-甲基-d-缬氨在放线菌属抗生素(如放线菌素 D)的生物合成中起着至关重要的作用。研究表明,L-缬氨是放线菌素 D 中 D-缬氨和 N-甲基-L-缬氨残基的前体。L-缬氨在被纳入抗生素之前被激活,这是生物合成过程中的关键步骤 (Walker, Otani, & Perlman, 1972)。此外,L-缬氨在此过程中被用于合成 N-甲基-L-缬氨 (Katz & Weissbach, 1963)。

2. 参与青霉素生物合成

研究表明 n-甲基-d-缬氨参与了青霉素的生物合成。δ-(α-氨基己二酰)-L-半胱氨基缬氨的合成(青霉素生物合成中的前体)涉及缬氨残基,突出了 n-甲基-d-缬氨在生产重要抗生素中的重要性 (Fawcett 等人,1976)。

3. 在核磁共振光谱学中的应用

n-甲基-d-缬氨用于核磁共振 (NMR) 光谱学中,用于肽和蛋白质中缬氨的甲基的立体定向分配。这一应用在结构生物学和蛋白质化学中对于理解分子结构和相互作用至关重要 (Senn 等人,1989)。

4. 代谢研究

对 n-甲基-d-缬氨代谢的研究提供了对生物体内各种氨基酸转化过程的见解。例如,关于大鼠中 D-缬氨转化为糖原的研究揭示了不同异构体的代谢途径和利用率 (Fones, Sober, & White, 1951)。

5. 工业应用

n-甲基-d-缬氨具有广泛的工业应用。它被用作农业杀虫剂、兽用抗生素和药物合成的中间体。其衍生物在临床和农业应用中显示出显着的活性,表明其在各个工业部门的重要性 (Chen 等人,2016)。

6. 对抗生素生产的影响

研究表明,n-甲基-d-缬氨可以影响某些抗生素的产生。例如,发现它可以通过影响抗生素五肽链的合成或其与特定前体的结合来抑制放线菌素的形成 (Beaven 等人,1967)。

安全和危害

作用机制

Target of Action

n-Methyl-d-valine is a derivative of the amino acid valine . It is believed to interact with NMDA (N-methyl-d-aspartate) receptors , which play a central role in excitotoxic neuronal death caused by ischemic stroke . These receptors are involved in numerous processes in the brain and are the targets of certain prescription drugs .

Mode of Action

It is known to be involved in the modification ofmonomethyl auristatin F (MMAF) , an anti-tubulin agent . This modification makes MMAF more hydrophobic, which increases cell permeability .

Biochemical Pathways

n-Methyl-d-valine is believed to be metabolized to various other compounds, including cysteine, alanine, tyrosine, tryptophan, citric acid, and succinic acid . It may also play a role in the penicillin biosynthetic pathway . The exact biochemical pathways affected by n-Methyl-d-valine and their downstream effects are still under investigation.

Pharmacokinetics

It is known that the compound is a derivative of dl-valine , which suggests that it may share some pharmacokinetic properties with valine

Result of Action

It is known to increase cell permeability through its interaction with mmaf . Additionally, valine, from which n-Methyl-d-valine is derived, is known to improve mitochondrial function and protect against oxidative stress

属性

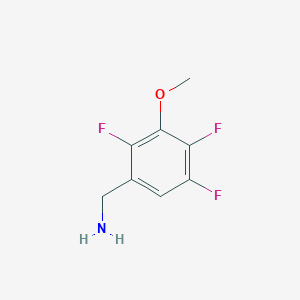

IUPAC Name |

(2R)-3-methyl-2-(methylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCRVYNORCOYQT-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Methyl-d-valine | |

CAS RN |

88930-14-7 | |

| Record name | N-Methyl-D-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088930147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYL-D-VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XK24U48VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Amino-1-(3-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B3030284.png)